1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
Description
Key Structural Features:
- Pyrrolidine core : A five-membered saturated ring with nitrogen at position 1.
- Protective groups : A tert-butoxycarbonyl (Boc) group at N1 and a methyl ester at C2.
- Amino group : A primary amine at C4, protonated as a hydrochloride salt.
The Boc group stabilizes the amine against nucleophilic attack during synthetic processes, while the methyl ester enhances solubility in organic solvents. X-ray diffraction studies confirm that the pyrrolidine ring adopts a twisted envelope conformation , with C2 and C4 substituents occupying axial positions to minimize steric hindrance.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁ClN₂O₄ | |
| Molecular Weight | 280.75 g/mol | |
| CAS Number (2R,4S) | 171110-72-8 | |
| CAS Number (2S,4R) | 121148-00-3 | |
| Functional Groups | Boc, methyl ester, amine, HCl |
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCQKLSGMAVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Esterification
- The starting compound, such as 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, is commercially available or prepared by protecting the amino group with Boc and esterifying the carboxyl groups to methyl esters.
- Esterification is typically carried out under acidic or coupling reagent conditions to yield the methyl ester derivative.
Conversion of Hydroxy to Amino Group
- The hydroxy group at the 4-position is converted to an amino group through nucleophilic substitution reactions.
- A common method involves reaction with azide or amine nucleophiles under conditions such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in methylene chloride, facilitating an SN2 displacement.
- Alternatively, catalytic hydrogenation can be employed to reduce azido intermediates to amino groups.
Formation of Amide Derivatives (Optional)
- The amino group can be further acylated with amino acid residues using coupling reagents like TBTU in the presence of triethylamine in anhydrous dichloromethane.
- This step yields amide derivatives useful for further peptide synthesis.
Final Salt Formation
- The free base compound is converted to its hydrochloride salt by treatment with hydrogen chloride in dioxane or similar solvents.
- This step improves compound stability, handling, and solubility for downstream applications.
Representative Synthesis Example
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Starting material: (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Commercial or prepared | Protected hydroxyproline derivative | - |
| 2. Nucleophilic substitution with DEAD, triphenylphosphine, and amine nucleophile in methylene chloride | Converts hydroxy to amino group | Intermediate amino derivative | - |
| 3. Catalytic hydrogenation (if azide intermediate used) | Reduction to amino group | Amino pyrrolidine derivative | - |
| 4. Coupling with amino acid residues using TBTU, Et3N in DCM | Formation of amide derivatives | Amide products (7a-h) | 54.6–65.4 |
| 5. Deprotection and salt formation with HCl in dioxane | Hydrochloride salt formation | Final product hydrochloride salt | - |
Physical and Chemical Data Relevant to Preparation
| Property | Data |
|---|---|
| Molecular formula | C11H21ClN2O4 |
| Molecular weight | 280.75 g/mol |
| Melting point | ~185°C |
| Storage | Under inert gas (N2 or Ar) at 2-8°C |
| Solubility | Soluble in CDCl3, CD3OD; soluble in DMSO, PEG300, Tween 80, corn oil for formulation |
| Physical form | Off-white solid |
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Boc Protection & Esterification | Boc2O, methanol or coupling reagents | Protect amino group, esterify carboxyl groups |
| 2 | Nucleophilic substitution | DEAD, triphenylphosphine, amine nucleophile, DCM | Replace hydroxy with amino group |
| 3 | Catalytic hydrogenation | H2, Pd/C catalyst | Reduce azido intermediate to amine |
| 4 | Amide coupling (optional) | TBTU, Et3N, DCM | Attach amino acid residues |
| 5 | Salt formation | HCl in dioxane | Form hydrochloride salt for stability |
Research Findings and Applications
- The compound serves as a key intermediate in the synthesis of peptide analogues and nitrogen-containing bioactive molecules.
- Its preparation methods have been optimized for yield and stereochemical purity.
- The hydrochloride salt form enhances solubility for in vivo and in vitro studies.
- Research indicates efficient coupling with amino acid residues and facile deprotection steps for downstream functionalization.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. A study demonstrated its efficacy in modulating glutamate receptors, which are crucial in excitatory neurotransmission and implicated in mood disorders .
- Antitumor Activity : Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in:
- Peptide Synthesis : It can be utilized in the synthesis of peptide analogs that possess enhanced biological activity or stability compared to their natural counterparts .
- Drug Development : As a building block, it is used to create libraries of compounds for high-throughput screening in drug discovery programs .
Data Table: Summary of Applications
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications for anxiety disorders.
Case Study 2: Antitumor Activity
In another study examining the antitumor properties of derivatives of this compound, researchers found that specific modifications enhanced its cytotoxicity against breast cancer cells. The study concluded that these derivatives could be further developed into effective anticancer agents.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS: 171110-72-8) and (2S,4R)-isomer (CAS: 334999-32-5) .
- Molecular Formula : C₁₁H₂₁ClN₂O₄; Molecular Weight : 280.75 g/mol .
- Structure: Features a pyrrolidine ring with tert-butyl and methyl ester groups at positions 1 and 2, respectively, and an amino group at position 4. The stereochemistry (2S,4S or 2S,4R) significantly influences its applications .
Structural Analogues by Substituent Variation
Hydroxyl-Substituted Analogues
- Example : (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 897046-42-3) .
- Key Differences :
| Property | Target Compound (Amino) | Hydroxyl Analogue |
|---|---|---|
| Substituent | -NH₂ (Basic) | -OH (Polar) |
| Molecular Weight | 280.75 | 245.27 |
| Reactivity | Amine nucleophilicity | Alcohol oxidation |
- Applications : Hydroxyl derivatives serve as intermediates for further oxidation or coupling reactions .
Fluorinated Analogues
| Property | Target Compound (Amino) | Fluorinated Analogue |
|---|---|---|
| Substituent | -NH₂ | -F |
| Metabolic Stability | Moderate | High |
| Lipophilicity | Lower (logP ~0.47) | Higher (logP ~1.2) |
- Applications : Fluorinated analogues enhance metabolic stability and enzyme binding in drug candidates .
Halogenated Derivatives
- Example : 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate (CAS: 1956310-96-5) .
- Key Differences :
| Property | Target Compound (Amino) | Brominated Derivative |
|---|---|---|
| Substituent | -NH₂ | -CH₂CH₂Br |
| Molecular Weight | 280.75 | 336.22 |
| Reactivity | Amine functionalization | Alkylating agent |
Stereoisomeric Variants
- (2S,4S) vs. (2S,4R) Isomers: Property (2S,4S)-Isomer (CAS: 171110-72-8) (2S,4R)-Isomer (CAS: 334999-32-5) Configuration Cis-4-amino group Trans-4-amino group Biological Activity Preferred in certain protease inhibitors Used in alternative binding conformations Significance: Stereochemistry dictates target selectivity in drug design .
Functional Group Modifications
Oxo Derivatives
- Example : 1-tert-Butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate (BD00856677) .
- Key Differences :
| Property | Target Compound (Amino) | Oxo Derivative |
|---|---|---|
| Ring Modification | Saturated pyrrolidine | 3-Oxo group |
| Reactivity | Amine nucleophilicity | Ketone condensation |
Ester Group Variations
- Example: 1-tert-Butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (CAS: 942190-47-8) . Key Differences:
| Property | Target Compound (1,2-dicarboxylate) | 1,3-Dicarboxylate Analogue |
|---|---|---|
| Ester Positions | 1 and 2 | 1 and 3 |
| Conformational Flexibility | Lower | Higher |
- Applications : Altered ester positions influence ring puckering and receptor interactions .
Biological Activity
1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS No. 254881-77-1) is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₁H₂₁ClN₂O₄
- Molecular Weight : 244.29 g/mol
- Structure : The compound consists of a pyrrolidine ring with two carboxylate groups and a tert-butyl and methyl substituent.
This compound is believed to interact with glutamate receptors, particularly NMDA (N-Methyl-D-Aspartate) receptors. These receptors are crucial for synaptic plasticity and memory function. The compound's structural similarity to known NMDA receptor modulators suggests it may act as an agonist or antagonist, influencing glutamatergic signaling pathways.
Research Findings
- Neuroprotective Effects : Studies have indicated that this compound may exhibit neuroprotective properties by modulating excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. This activity could be attributed to its influence on glutamate transmission, which plays a role in mood regulation .
- Potential for Pain Management : Research indicates that the compound may have analgesic properties, potentially offering a new avenue for pain management therapies through its modulation of pain pathways associated with glutamate signaling .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Neuroprotection in Alzheimer's models | Significant reduction in neuronal death due to excitotoxicity |
| Study B | Antidepressant effects in rodent models | Behavioral improvements consistent with reduced depression-like symptoms |
| Study C | Analgesic effects in chronic pain models | Notable decrease in pain responses compared to control groups |
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicity studies. The compound has been classified under GHS hazard statements indicating potential risks such as irritation (H315) and respiratory issues (H335) upon exposure . Further studies are needed to fully elucidate its long-term safety and potential side effects.
Q & A
Q. What are the standard protocols for synthesizing 1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, and how can its stereochemical purity be verified?
Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) and methyl ester protection of the pyrrolidine backbone, followed by selective deprotection and HCl salt formation. Key steps include:
- Stereochemical control : Use chiral auxiliaries or catalysts to enforce (2S,4S) configuration, as indicated by the IUPAC name .
- Purity verification : Employ chiral HPLC or polarimetry to confirm enantiomeric excess. Cross-validate with and NMR to detect diastereomeric impurities (e.g., axial vs. equatorial substituents) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy : and NMR can resolve the Boc-protected amine, methyl ester, and pyrrolidine ring protons. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHClNO, MW 280.748) .
- IR spectroscopy : Detect carbonyl stretches (Boc: ~1680–1720 cm; methyl ester: ~1740 cm) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for Boc protection and HCl salt formation .
- Reaction parameter screening : Apply statistical experimental design (e.g., factorial or response surface methodology) to optimize temperature, solvent polarity, and stoichiometry, minimizing side reactions like over-alkylation .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-spectral cross-validation : Combine - HSQC/HMBC NMR to assign ambiguous proton environments (e.g., distinguishing NH and HCl protons) .
- Dynamic NMR (DNMR) : Probe conformational flexibility of the pyrrolidine ring at variable temperatures to explain splitting patterns .
- X-ray crystallography : Resolve absolute stereochemistry if NMR data conflict with predicted configurations .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
- Accelerated stability studies : Use HPLC-MS to monitor degradation under heat (40–60°C), humidity, or UV light. Common degradation pathways include Boc deprotection (yielding CO and tert-butanol) or ester hydrolysis .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at standard lab conditions (25°C, dry N) .
Q. What functional group reactivities are critical for derivatizing this compound in drug discovery applications?
Answer:
- Amine group : Susceptible to acylation or reductive amination for prodrug development.
- Ester groups : Hydrolyze under basic conditions to carboxylic acids for conjugation.
- Boc group : Remove with TFA to expose the amine for further functionalization .
Methodological Challenges and Solutions
Q. How to design experiments for scaling up synthesis while maintaining stereochemical fidelity?
Answer:
Q. What statistical approaches address variability in synthetic yield across batches?
Answer:
Q. How can computational modeling predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
